molecular formula C13H12N2O2 B11715271 Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate

Cat. No.: B11715271
M. Wt: 228.25 g/mol
InChI Key: FHTWKOPNPUTNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate is a chemical compound based on the pyridazine heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery. Pyridazine derivatives are recognized for their unique physicochemical properties, which include a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is valuable in drug-target interactions . The inherent polarity of the pyridazine ring can contribute to reduced lipophilicity, potentially offering advantages in optimizing the pharmacokinetic profiles of drug candidates . Researchers investigate 4-methyl-6-phenylpyridazine derivatives primarily for their potential effects on the Central Nervous System (CNS). Early patents indicate that compounds within this structural class have been explored for their activity on the CNS, with specific interest in applications as anticonvulsants and antidepressants . Furthermore, recent scientific literature highlights a growing interest in disubstituted pyridazine scaffolds as novel classes of anticancer agents. These compounds are being evaluated for their anti-proliferative activity and their potential to act as inhibitors of key enzymes like cyclin-dependent kinase 2 (CDK2), which is a promising target in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-methyl-6-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3

InChI Key

FHTWKOPNPUTNBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Substitution with Methyl and Phenyl Groups

In a two-step protocol, methyl 4,6-dichloropyridazine-3-carboxylate undergoes sequential substitution:

  • Methylation at the 4-position : A solution of methylzinc in tetrahydrofuran (THF) reacts with the dichloro intermediate in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium) and potassium carbonate. This replaces the 4-chloro group with a methyl group, yielding methyl 4-methyl-6-chloropyridazine-3-carboxylate.

  • Arylation at the 6-position : The 6-chloro substituent is displaced using phenylboronic acid under Suzuki–Miyaura coupling conditions. Tetrakis(triphenylphosphine)palladium(0) facilitates this cross-coupling in THF, producing the target compound.

Key Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield
MethylationMethylzinc, Pd(dppf)Cl₂THFReflux25%
ArylationPhenylboronic acid, Pd(PPh₃)₄THFReflux35%

This method’s limitations include moderate yields due to competing side reactions and the need for rigorous anhydrous conditions.

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

Recent advances emphasize single-step strategies using palladium catalysis to introduce both methyl and phenyl groups. For example, a deuterated analog synthesis (CN112390787B) demonstrates that methyl 4-deuterated methyl-6-phenylpyridazine-3-carboxylate can be prepared via simultaneous coupling of methylzinc and phenylboronic acid derivatives. While this approach reduces step count, yields remain suboptimal (30–40%), likely due to steric hindrance at the 4- and 6-positions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates, while THF is preferred for organometallic reactions.

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) are critical for cross-coupling, whereas copper salts (e.g., CuI) may accelerate Ullman-type couplings.

Temperature and Time

  • Methylation : Reflux conditions (65–80°C) for 6–12 hours ensure complete substitution.

  • Arylation : Shorter reaction times (3–5 hours) at similar temperatures prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh regioselectivityMulti-step, moderate yields25–35%
Palladium Cross-CouplingSingle-step functionalizationRequires expensive catalysts30–40%
CyclocondensationFlexible substituent introductionNot yet validated for target compoundN/A

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate and its derivatives have been investigated for their potential as anticancer agents. Research indicates that pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study synthesized a series of 3,6-disubstituted pyridazines, including this compound, which demonstrated promising anticancer activity against human breast cancer cells (T-47D and MDA-MB-231). The compounds induced apoptosis, characterized by an increase in sub-G1 cell populations, indicating effective cell cycle arrest and potential therapeutic benefits in cancer treatment .

Antimicrobial Properties

Pyridazine compounds have shown antimicrobial activity, making them suitable candidates for developing new antibiotics or antifungal agents.

  • Research Findings : A study highlighted the synthesis of various pyridazine derivatives that were evaluated for their antimicrobial efficacy against different bacterial strains. The results indicated that certain derivatives possessed significant antibacterial properties, suggesting their potential use in treating infections .

Pesticide Development

The structural characteristics of this compound make it a valuable compound in agrochemistry, particularly in the formulation of pesticides.

  • Research Insights : Pyridazine derivatives have been explored for their effectiveness as herbicides and insecticides due to their ability to inhibit specific biological pathways in pests. Studies have shown that certain modifications to the pyridazine structure can enhance its efficacy and selectivity against target organisms .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions, often utilizing hydrazine derivatives and various carbonyl compounds.

Synthesis MethodKey StepsYield
Three-component reactionβ-ketoesters + arylglyoxals + hydrazineHigh yields reported (up to 85%)
Paal-Knorr synthesisAcid-mediated dehydrative cyclizationEfficient formation of pyridazine rings

Mechanism of Action

The mechanism of action of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional and structural similarities with several methyl esters and heterocyclic systems reported in the literature. Key comparisons include:

Compound Name Core Structure Functional Groups Key Features
Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate Pyridazine ring Methyl ester, phenyl, methyl Electron-deficient aromatic system; potential for hydrogen bonding
Methyl palmitate () Aliphatic chain Methyl ester Simple fatty acid ester; lacks aromaticity, lower melting point
Methyl shikimate () Cyclohexene backbone Methyl ester, hydroxyl groups Polycyclic structure with hydrogen-bonding donors; natural product origin
Sandaracopimaric acid methyl ester () Diterpenoid core Methyl ester, fused rings Complex tricyclic structure; high molecular weight
Z-Communic acid methyl ester () Labdane diterpene Methyl ester, conjugated double bonds Biologically active; chiral centers influence stereochemistry




Key Observations :

  • Aromatic vs.
  • Hydrogen Bonding: Methyl shikimate and diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit hydrogen-bonding donors (hydroxyl groups), whereas the target compound relies on ester carbonyls and aromatic N-atoms for intermolecular interactions .
  • Biological Relevance: Diterpenoid esters (e.g., communic acid derivatives) are often bioactive, while the pyridazine scaffold is more commonly associated with synthetic pharmaceuticals or agrochemicals .

Spectroscopic and Analytical Comparisons

  • NMR and FTIR :
    The methyl ester group in the target compound would show characteristic signals in $ ^1H $ NMR (~3.7 ppm for OCH$3 $) and $ ^{13}C $ NMR (~52 ppm for OCH$3 $, ~170 ppm for carbonyl), similar to methyl shikimate . FTIR would confirm ester C=O stretches near 1740 cm$^{-1}$.
  • Chromatographic Behavior :
    In GC analysis (as in ), the phenyl-pyridazine system would exhibit longer retention times compared to aliphatic esters due to higher polarity and molecular weight.

Crystallographic and Packing Behavior

The phenyl group in the target compound may promote herringbone or slipped-parallel packing motifs, as seen in other aromatic esters .

Stability and Reactivity

  • Thermal Stability : The pyridazine ring’s electron deficiency may reduce thermal stability compared to fully conjugated aromatic systems (e.g., phenyl esters).
  • Hydrolytic Sensitivity: The methyl ester is susceptible to hydrolysis under basic conditions, akin to other esters like methyl octanoate .

Biological Activity

Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily associated with its interactions at the molecular level. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Studies have shown that derivatives of pyridazine compounds can possess significant antimicrobial activity. For instance, certain pyridazine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.09 to 0.54 μM, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and T-47D cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, with significant increases in early and late apoptotic phases observed following treatment .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Biological Macromolecules : The compound's carboxylate group can form hydrogen bonds with proteins, influencing their function and stability.
  • Cell Cycle Modulation : It has been shown to alter cell cycle progression, particularly affecting the G2/M phase, thereby inducing apoptosis in cancer cells .
  • Apoptotic Pathway Activation : The compound promotes the upregulation of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors like Bax, leading to a favorable apoptotic environment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridazine ring significantly influence biological activity:

Substituent PositionEffect on Activity
2Enhances binding affinity
4Critical for selectivity
6Modulates potency

Research indicates that specific modifications at these positions can lead to improved anticancer potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies highlight the promising biological activities of pyridazine derivatives:

  • Study on Anticancer Efficacy : A series of pyridazines were tested against various human cancer cell lines, showing IC50 values as low as 0.13 μM against A549 lung cancer cells . These findings suggest significant potential for developing new anticancer therapies based on this scaffold.
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties by inhibiting oxidative stress-induced apoptosis in neuronal cell lines, showcasing another dimension of their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multicomponent reactions such as modified Biginelli condensations. For example, ethyl acetoacetate and substituted aldehydes are condensed with thioureas in a one-pot reaction under reflux in ethanol, yielding pyrimidine derivatives. Optimization involves adjusting catalysts (e.g., HCl or Lewis acids), solvent polarity, and temperature to enhance regioselectivity. Post-synthesis purification via silica gel chromatography is recommended . Alternative esterification routes using K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80°C for 10 hours achieve higher yields (82%) and purity, as demonstrated for structurally related pyrazole carboxylates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR for confirming substituent positions and ester functionality.
    • LC-MS to verify molecular weight and detect impurities.
  • Crystallography:
    • Single-crystal X-ray diffraction (SCXRD) using SHELXL for structure refinement .
    • Mercury CSD for visualizing crystal packing and hydrogen bonding networks .
    • Validation with PLATON or CHECKCIF to ensure geometric accuracy and resolve disorder .

Advanced Research Questions

Q. How can hydrogen bonding graph set analysis elucidate the crystal packing behavior of this compound?

Methodological Answer: Graph set analysis (GSA), as formalized by Etter, categorizes hydrogen bonds into patterns (e.g., chains, rings) to predict packing motifs. For pyridazine derivatives, analyze O–H···N or C–H···O interactions using Mercury CSD 's "Packing Similarity" tool. This identifies recurring motifs like R₂²(8) rings or C(6) chains, which correlate with thermal stability and solubility . Experimental data should be cross-validated with Cambridge Structural Database (CSD) entries to detect deviations caused by steric effects from the methyl and phenyl groups .

Q. What strategies resolve data contradictions during crystallographic refinement of pyridazine derivatives?

Methodological Answer:

  • Twinning: Use SHELXL 's TWIN/BASF commands for twinned data, refining twin fractions iteratively .
  • Disorder: Apply PART/SUMP constraints to model methyl/phenyl group disorder, guided by residual density maps.
  • Validation: Check for overfitting using Rint values and ADDSYM alerts in PLATON . For high-resolution data (<1.0 Å), anisotropic refinement of non-H atoms improves accuracy .

Q. How can computational tools predict polymorphism in this compound?

Methodological Answer: Mercury CSD 's "Molecule Editor" generates hypothetical polymorphs by altering torsion angles and packing motifs. Pair with Density Functional Theory (DFT) to calculate lattice energies and identify the most stable form. Experimental validation via slurry experiments in solvents like acetonitrile/water mixtures can confirm predicted polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.